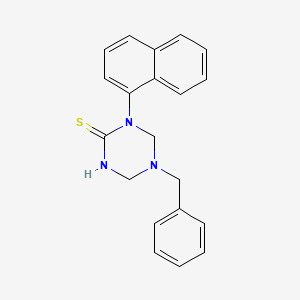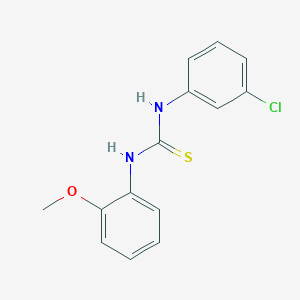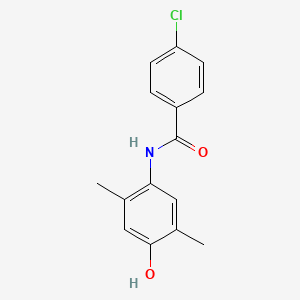![molecular formula C17H17ClN2O2S B5878988 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)
2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields of science. This compound is also known as CAY10594 and is used as a research tool in various studies.
科学研究应用
2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been used as a research tool in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of the endocannabinoid system in pain modulation and inflammation. Additionally, it has been used to study the effect of this compound on the expression of genes involved in the immune response.
作用机制
The exact mechanism of action of 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may act as an antagonist of the CB1 receptor, which is involved in the regulation of pain, mood, and appetite. It has also been suggested that this compound may inhibit the activity of enzymes involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
实验室实验的优点和局限性
The advantages of using 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in lab experiments include its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate pain perception. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
未来方向
There are several future directions for research on 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide. One direction is to study the effect of this compound on the expression of genes involved in the immune response. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in research.
合成方法
The synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloroacetophenone with ethyl acetoacetate in the presence of a base to form 3-(2-chlorophenyl)-1,1-dioxo-2-butene. The second step involves the reaction of 3-(2-chlorophenyl)-1,1-dioxo-2-butene with thiourea in the presence of a base to form 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide.
属性
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-3-12-10(2)23-17(15(12)16(19)22)20-14(21)9-8-11-6-4-5-7-13(11)18/h4-9H,3H2,1-2H3,(H2,19,22)(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKEBBSJMBLKA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)




![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)